2-(5-Methyl-1H-pyrazol-4-yl)benzoicacid
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Overview
Description
2-(5-Methyl-1H-pyrazol-4-yl)benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at the 5-position and a benzoic acid moiety at the 2-position. The unique structure of 2-(5-Methyl-1H-pyrazol-4-yl)benzoic acid makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-pyrazol-4-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired product .
Another method involves the reaction of appropriate ketones with 2-(5-Methyl-1H-pyrazol-4-yl)benzoic acid in ethanol under reflux conditions with a few drops of glacial acetic acid .
Industrial Production Methods
Industrial production of 2-(5-Methyl-1H-pyrazol-4-yl)benzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1H-pyrazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminopyrazole derivatives.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the pyrazole ring or benzoic acid moiety are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, aminopyrazoles, and other functionalized benzoic acid derivatives.
Scientific Research Applications
2-(5-Methyl-1H-pyrazol-4-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of bacterial proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds also exhibit antibacterial and antifungal properties and are used in similar applications.
Imidazole Derivatives: Compounds like imidazole share structural similarities with pyrazole derivatives and have a wide range of biological activities.
Uniqueness
2-(5-Methyl-1H-pyrazol-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its versatility in various chemical reactions make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(5-methyl-1H-pyrazol-4-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O2/c1-7-10(6-12-13-7)8-4-2-3-5-9(8)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
InChI Key |
RFMOWTZOEDLDPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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